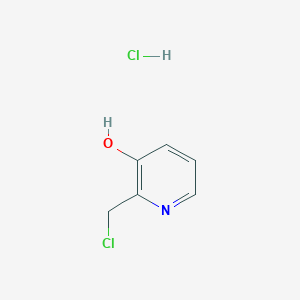

2-(chloromethyl)pyridin-3-ol hydrochloride

Description

Significance of Pyridine (B92270) Scaffolds in Chemical Transformations

The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone of modern organic and medicinal chemistry. As an isostere of benzene, this structural motif is present in a vast array of essential molecules, from pharmaceuticals to agrochemicals. vulcanchem.com The inclusion of a nitrogen atom in the six-membered aromatic ring imparts unique properties, such as increased polarity and the ability to act as a hydrogen bond acceptor, which significantly influences the molecule's biological activity and physical properties.

In the realm of drug discovery, pyridine scaffolds are considered "privileged structures" because they can bind to a wide range of biological targets. vulcanchem.com This versatility has led to their incorporation into more than 7000 drug molecules of medicinal importance. vulcanchem.com Pyridine derivatives are integral to numerous therapeutic agents, including vitamins like niacin and pyridoxine, and are found in many commercially available drugs used as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. wikipedia.org The adaptability of the pyridine ring allows it to serve as a core structure for extensive functionalization, enabling chemists to fine-tune molecular properties to achieve desired therapeutic effects. tcichemicals.com

Overview of Chloromethyl-Substituted Heterocycles as Reactive Intermediates

The introduction of a chloromethyl group (-CH₂Cl) onto a heterocyclic ring, such as pyridine, transforms the molecule into a highly valuable and reactive intermediate for organic synthesis. The chloromethyl group functions as a potent electrophile and an effective alkylating agent. vulcanchem.comwikipedia.org This reactivity stems from the presence of the chlorine atom, which is a good leaving group, facilitating nucleophilic substitution reactions.

Compounds like 2-(chloromethyl)pyridine (B1213738) are well-established precursors for creating more complex molecules. wikipedia.org The carbon atom of the chloromethyl group is susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols, and carbanions), allowing for the straightforward introduction of the pyridyl moiety into diverse molecular frameworks. This reactivity is fundamental in constructing ligands for coordination chemistry and in synthesizing complex organic structures, including active pharmaceutical ingredients. sigmaaldrich.com The hydrochloride salt form, such as 2-(chloromethyl)pyridine hydrochloride, is often used to improve the stability and handling of the compound. sigmaaldrich.com

The general synthetic route to chloromethyl pyridines often involves the chlorination of the corresponding methylpyridine (picoline). One established method involves the reaction of a 2-picoline-N-oxide with an agent like phosphoryl chloride or triphosgene, which facilitates the rearrangement and chlorination of the methyl group. wikipedia.orgresearchgate.net

Contextualization of 2-(chloromethyl)pyridin-3-ol Hydrochloride within Pyridinol Chemistry

The compound this compound is a bifunctional molecule belonging to the classes of both pyridinols (hydroxypyridines) and chloromethyl pyridines. While extensive, detailed research findings and specific experimental data for this exact compound are not widely available in published literature, its chemical nature can be understood by examining its constituent functional groups.

As a pyridinol, the hydroxyl group (-OH) on the pyridine ring influences the electronic properties of the scaffold and provides a site for further chemical modification, such as etherification or esterification. The "3-ol" or 3-hydroxy substitution pattern is one of several possible isomers, each with distinct chemical behavior.

Simultaneously, the 2-(chloromethyl) group endows the molecule with the reactive properties discussed previously, making it a powerful alkylating agent. The hydrochloride salt form suggests it is prepared and handled as a stable, crystalline solid.

The combination of a reactive chloromethyl group and a hydroxyl group on the same pyridine scaffold makes this compound a potentially versatile building block in organic synthesis. It offers two distinct sites for sequential or selective reactions, enabling the construction of complex, highly substituted pyridine derivatives. For example, the chloromethyl group could be used in a nucleophilic substitution reaction, followed by a reaction at the hydroxyl site. This dual functionality is valuable for synthesizing targeted molecules in medicinal chemistry and materials science.

While specific data is scarce, the properties of the closely related and well-documented compound, 2-(chloromethyl)pyridine hydrochloride, provide a useful reference point.

Table 1: Physicochemical Properties of 2-(Chloromethyl)pyridine Hydrochloride (CAS: 6959-47-3)

| Property | Value |

| Molecular Formula | C₆H₆ClN · HCl |

| Molecular Weight | 164.03 g/mol |

| Appearance | White to yellow crystalline powder |

| Melting Point | 120-124 °C |

| Solubility | Soluble in water |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comchemicalbook.com

Given the lack of specific experimental data for this compound, a similar table for the title compound would be largely predictive. The addition of a hydroxyl group would increase its molecular weight and likely alter its melting point and solubility profile compared to its non-hydroxylated counterpart.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(chloromethyl)pyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO.ClH/c7-4-5-6(9)2-1-3-8-5;/h1-3,9H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZLTCMOSHNNCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CCl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508061 | |

| Record name | 2-(Chloromethyl)pyridin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80322-74-3 | |

| Record name | 2-(Chloromethyl)pyridin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloromethyl Pyridin 3 Ol Hydrochloride

Precursor Synthesis and Preparation Strategies

Synthesis of 3-Hydroxy-2-(hydroxymethyl)pyridine Hydrochloride as a Key Precursor

The synthesis of 3-Hydroxy-2-(hydroxymethyl)pyridine, the free base of the precursor, can be approached through several routes, often involving the reduction of a more oxidized pyridine (B92270) derivative. A common and effective strategy commences with 3-hydroxypicolinic acid, a commercially available starting material.

One plausible synthetic pathway involves the esterification of 3-hydroxypicolinic acid, followed by reduction of the ester group to a hydroxymethyl group. The esterification can be carried out using standard methods, such as reaction with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst. The resulting ester is then subjected to reduction.

Table 1: Plausible Synthetic Route for 3-Hydroxy-2-(hydroxymethyl)pyridine

| Step | Reaction | Reagents and Conditions |

| 1 | Esterification | 3-Hydroxypicolinic acid, Methanol, Sulfuric acid (catalyst), Reflux |

| 2 | Reduction | Methyl 3-hydroxypicolinate, Lithium aluminium hydride (LiAlH₄), Anhydrous THF, 0°C to room temperature |

| 3 | Hydrochloride Salt Formation | 3-Hydroxy-2-(hydroxymethyl)pyridine, Hydrochloric acid (in a suitable solvent like ethanol (B145695) or ether) |

The reduction of the ester to the primary alcohol is a crucial step. Potent reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) are typically employed for this transformation. Careful control of the reaction temperature is necessary to manage the reactivity of LiAlH₄. Subsequent workup, often involving quenching with water and a base, followed by extraction, yields 3-hydroxy-2-(hydroxymethyl)pyridine. Finally, treatment of the synthesized base with hydrochloric acid in a suitable solvent affords the desired precursor, 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride, as a stable salt.

An alternative approach could involve the synthesis from other pyridine precursors, such as 2-methyl-3-hydroxypyridine derivatives, which are intermediates in the synthesis of Vitamin B6. These routes often involve multiple steps to introduce the necessary functional groups at the correct positions. For instance, processes have been developed for preparing 2-methyl-3-hydroxypyridines with substituents at the 4 and 5 positions that can be converted to hydroxymethyl groups. google.com

Optimization of Precursor Formation Pathways

The optimization of the precursor synthesis is crucial for maximizing yield, minimizing impurities, and ensuring economic viability. Key parameters that can be adjusted include reaction temperature, solvent, catalyst, and reaction time.

In the context of pyridine synthesis, the choice of solvent can significantly impact the reaction outcome. For multi-component reactions leading to pyridine rings, water has been identified as an effective and environmentally benign solvent. researchgate.net The reaction temperature is another critical factor; for instance, in some pyridine syntheses, 70°C has been found to be the optimal temperature. researchgate.net

For the reduction step using LiAlH₄, maintaining a low temperature during the initial addition of the reagent is vital to control the exothermic reaction. The choice of solvent is also important, with anhydrous ethers like THF being standard due to their ability to solvate the hydride reagent. The stoichiometry of the reducing agent must be carefully controlled to ensure complete conversion of the ester without leading to over-reduction or side reactions.

Purification of the final product is also a key aspect of optimization. Crystallization is a common method for purifying the hydrochloride salt, and the choice of solvent system for recrystallization can greatly affect the purity and recovery of the product.

Chlorination Reactions for Methylene (B1212753) Hydroxyl Functional Groups

The conversion of the methylene hydroxyl group of the precursor to a chloromethyl group is the final key transformation. This is typically achieved through nucleophilic substitution, where the hydroxyl group is first converted into a good leaving group.

Thionyl Chloride-Mediated Chlorination Mechanisms

Thionyl chloride (SOCl₂) is a widely used reagent for the chlorination of primary alcohols. The reaction of 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride with thionyl chloride selectively converts the primary alcohol function to a chloride, leaving the phenolic hydroxyl group intact.

The mechanism of this reaction can proceed through two main pathways: SN2 (Substitution Nucleophilic Bimolecular) and SNi (Substitution Nucleophilic internal).

SN2 Mechanism: In the presence of a base like pyridine, the reaction typically follows an SN2 pathway. The alcohol attacks the sulfur atom of thionyl chloride, displacing a chloride ion. The resulting intermediate is then attacked by the chloride ion from the backside, leading to inversion of stereochemistry at the carbon center and the formation of the alkyl chloride, along with sulfur dioxide and hydrochloric acid.

SNi Mechanism: In the absence of a base, the reaction can proceed via an SNi mechanism. After the initial formation of the alkyl chlorosulfite intermediate, the chlorosulfite group departs, and the chloride is delivered from the same face, resulting in retention of stereochemistry.

For a primary alcohol like the hydroxymethyl group in the precursor, the distinction between these mechanisms is less critical in terms of stereochemistry. The reaction is generally efficient, with the gaseous byproducts (SO₂ and HCl) driving the reaction to completion.

Alternative Chlorinating Agents and Reaction Conditions

While thionyl chloride is a common choice, other reagents can also be employed for the chlorination of primary alcohols. The selection of a suitable agent depends on factors such as substrate compatibility, desired reaction conditions, and cost.

Table 2: Alternative Chlorinating Agents for Primary Alcohols

| Reagent | Typical Reaction Conditions | Byproducts | Notes |

| Phosphorus pentachloride (PCl₅) | Often used neat or in a non-polar solvent. Can be vigorous. | POCl₃, HCl | A strong chlorinating agent, also effective for converting carboxylic acids to acyl chlorides. |

| Phosphorus trichloride (B1173362) (PCl₃) | Generally milder than PCl₅. | H₃PO₃ | Primarily used for converting primary and secondary alcohols to alkyl chlorides. |

| Oxalyl chloride ((COCl)₂) | Often used in the Appel reaction in combination with triphenylphosphine. | CO, CO₂, HCl | Provides mild reaction conditions. |

| Cyanuric chloride (TCT) | Can be used with DMF to form a Vilsmeier-type reagent. | Cyanuric acid | A cost-effective and less hazardous alternative to some other chlorinating agents. |

The choice of reaction conditions, such as solvent and temperature, is crucial when using these alternative reagents. For instance, the Appel reaction is typically carried out in an inert solvent like dichloromethane (B109758) or acetonitrile (B52724) at or below room temperature.

Regioselectivity and Yield Optimization in Chloromethylation

A key challenge in the chlorination of 3-Hydroxy-2-(hydroxymethyl)pyridine is achieving regioselectivity, meaning the selective reaction of the methylene hydroxyl group over the phenolic hydroxyl group. Thionyl chloride exhibits excellent regioselectivity in this case. The phenolic hydroxyl group is significantly less reactive towards thionyl chloride under standard conditions. This is because the lone pair of electrons on the phenolic oxygen is delocalized into the aromatic pyridine ring, reducing its nucleophilicity. Furthermore, the carbon atom of the pyridine ring to which the hydroxyl group is attached is sp² hybridized, which is less susceptible to nucleophilic attack compared to the sp³ hybridized carbon of the hydroxymethyl group.

To optimize the yield of the chloromethylation reaction, several factors can be controlled:

Stoichiometry of Reagents: Using a slight excess of thionyl chloride can ensure complete conversion of the starting material.

Temperature Control: The reaction is often performed at reflux to ensure a sufficient reaction rate. However, careful temperature control is necessary to prevent side reactions and degradation of the product.

Solvent: The reaction can be carried out neat or in a suitable inert solvent. The choice of solvent can influence the reaction rate and the ease of product isolation.

Workup Procedure: Proper workup is essential to remove excess thionyl chloride and other impurities. This may involve quenching the reaction mixture with a suitable solvent to precipitate the product hydrochloride salt.

By carefully controlling these parameters, the synthesis of 2-(chloromethyl)pyridin-3-ol hydrochloride can be achieved with high yield and purity.

Purification and Isolation Techniques for Hydrochloride Salts

The effective purification and isolation of this compound are essential for obtaining a product with high purity, which is critical for its subsequent use. As a hydrochloride salt, the compound is typically a crystalline solid, lending itself to purification techniques standard for organic salts. The primary methods employed are recrystallization, solvent washing (trituration), and precipitation. The choice of method is dictated by the impurity profile, which depends on the synthetic route used.

A common synthetic pathway to chloromethylpyridines involves the chlorination of the corresponding hydroxymethylpyridine. For this compound, this would likely involve treating 2-(hydroxymethyl)pyridin-3-ol (B82915) with a chlorinating agent like thionyl chloride (SOCl₂). This process not only converts the primary alcohol to a chloromethyl group but also forms the hydrochloride salt with the pyridine nitrogen. Potential impurities from such a synthesis include unreacted starting material, residual chlorinating agents or their byproducts, and potentially over-chlorinated side products.

Recrystallization is a powerful technique for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. For polar, ionic compounds like hydrochloride salts, polar solvents are generally required. A discussion on ResearchGate regarding the purification of organic hydrochloride salts suggests that while ethanol can be used, 2-propanol is often preferred for recrystallization. researchgate.net Diethyl ether can also be added as an anti-solvent to induce precipitation from an alcohol solution. researchgate.net The process involves dissolving the crude salt in a minimum amount of a suitable hot solvent and allowing the solution to cool slowly. The target compound crystallizes out in a purer form, while impurities remain dissolved in the mother liquor.

Solvent Washing and Trituration are simpler but effective methods for removing minor impurities. If the impurities are more soluble in a particular organic solvent than the desired hydrochloride salt, the crude product can be washed or stirred (triturated) with that solvent. This process dissolves and removes the impurities, leaving behind the purified solid salt, which can then be collected by filtration. For related compounds, solvents such as acetone (B3395972) mixed with petroleum ether have been used to wash the crude product and obtain a high-purity white crystal.

Precipitation is often the final step of the synthesis and serves as the initial isolation method. After the chlorination reaction, the hydrochloride salt may precipitate directly from the reaction mixture, especially if the reaction is conducted in a non-polar solvent. Alternatively, the product can be precipitated by adding an anti-solvent (a solvent in which the product is insoluble) to the reaction solution. This crude precipitate is then typically collected by filtration and subjected to further purification by recrystallization or washing.

The table below summarizes the common purification techniques applicable to this compound, based on established methods for analogous pyridine salts.

| Technique | Typical Solvents/System | Purpose and Key Considerations |

| Recrystallization | 2-Propanol, Ethanol, Methanol | Removes impurities with different solubility profiles. The choice of solvent is critical; ideal solvents dissolve the compound well when hot but poorly when cold. |

| Precipitation | Addition of an anti-solvent (e.g., Diethyl Ether, Hexane) to a solution in a polar solvent (e.g., Ethanol). | Rapid isolation from the reaction mixture or a solution. The rate of addition of the anti-solvent can affect crystal size and purity. |

| Solvent Washing (Trituration) | Acetone, Diethyl Ether, Ethyl Acetate, Hexane | Removes highly soluble impurities from the solid product. The salt should have very low solubility in the washing solvent. |

| Chromatography | Reversed-phase HPLC (for analysis or small scale) | While not typical for bulk purification of salts, it can be used for obtaining highly pure analytical samples. A patent for purifying related compounds mentions using HPLC on a C18 column. nih.gov |

Chemical Reactivity and Transformation Studies of 2 Chloromethyl Pyridin 3 Ol Hydrochloride

Nucleophilic Substitution Reactions at the Chloromethyl Center

The primary mode of reaction for 2-(chloromethyl)pyridin-3-ol hydrochloride involves the displacement of the chloride ion from the chloromethyl group by a variety of nucleophiles. This reactivity is a cornerstone of its utility as a building block in organic synthesis.

Reactions with Oxygen-Based Nucleophiles (e.g., Alkoxides, Hydroxides)

The reaction of this compound with oxygen-based nucleophiles, such as alkoxides and hydroxides, leads to the formation of ethers and alcohols, respectively. These reactions typically proceed via an SN2 mechanism. The Williamson ether synthesis, a well-established method for preparing ethers, is applicable here, involving the reaction of an alkoxide with the chloromethyl group. libretexts.org The choice of a strong base, like sodium hydride, is common for deprotonating an alcohol to form the requisite alkoxide nucleophile. libretexts.org

| Nucleophile | Reagent | Product | Reaction Type |

| Alkoxide | RONa/ROH | 2-(Alkoxymethyl)pyridin-3-ol | Williamson Ether Synthesis |

| Hydroxide | NaOH/H₂O | 2-(Hydroxymethyl)pyridin-3-ol (B82915) | Hydrolysis |

This table presents illustrative examples of reactions with oxygen-based nucleophiles.

Reactions with Nitrogen-Based Nucleophiles (e.g., Amines)

A diverse array of nitrogen-containing compounds can be synthesized through the reaction of this compound with various amines. These nucleophilic substitution reactions are fundamental in creating molecules with potential applications in medicinal chemistry. The reaction of 2-halopyridines with amines can be influenced by the presence of electron-withdrawing groups on the pyridine (B92270) ring, which can facilitate the substitution. researchgate.net

| Nucleophile | Reagent | Product |

| Primary Amine | RNH₂ | 2-((Alkylamino)methyl)pyridin-3-ol |

| Secondary Amine | R₂NH | 2-((Dialkylamino)methyl)pyridin-3-ol |

| Ammonia | NH₃ | 2-(Aminomethyl)pyridin-3-ol |

This table provides examples of reactions with different classes of nitrogen-based nucleophiles.

Reactions with Sulfur-Based Nucleophiles

Sulfur nucleophiles, such as thiols and thiophenols, readily react with the chloromethyl group to form thioethers. These reactions are valuable for introducing sulfur-containing moieties into the pyridine scaffold. For instance, 2-chloromethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride is a key intermediate that reacts with sulfydryl compounds to produce various derivatives. google.com

| Nucleophile | Reagent | Product |

| Thiol | RSH | 2-((Alkylthio)methyl)pyridin-3-ol |

| Thiophenol | PhSH | 2-((Phenylthio)methyl)pyridin-3-ol |

This table illustrates the formation of thioethers from reactions with sulfur-based nucleophiles.

Stereochemical Considerations in Substitution Reactions

When the incoming nucleophile or the pyridine scaffold contains a chiral center, the stereochemical outcome of the substitution reaction becomes a critical consideration. For primary halides like 2-(chloromethyl)pyridin-3-ol, the reaction with a nucleophile typically proceeds through an SN2 mechanism, which results in the inversion of configuration at the carbon center if it were chiral. However, since the chloromethyl carbon is not a stereocenter, these reactions are generally not stereospecific in this context. The conversion of alcohols to alkyl halides using reagents like thionyl chloride (SOCl₂) can proceed with either retention or inversion of configuration depending on the reaction conditions, specifically the presence or absence of a base like pyridine. masterorganicchemistry.comlibretexts.org

Reactivity of the Pyridinolic Hydroxyl Group

The hydroxyl group at the 3-position of the pyridine ring offers another site for chemical modification, primarily through reactions targeting the oxygen atom.

O-Alkylation Reactions and Ether Formation

The pyridinolic hydroxyl group can be alkylated to form ethers. This transformation is typically achieved by deprotonating the hydroxyl group with a suitable base to form a pyridinoxide anion, which then acts as a nucleophile to attack an alkylating agent, such as an alkyl halide. The chemoselective O-alkylation of pyrimidin-2(1H)-ones has been demonstrated using various alkylating agents in the presence of a base like potassium carbonate. nih.gov This type of reaction can be applied to 2-(chloromethyl)pyridin-3-ol, provided the more reactive chloromethyl group is protected or the reaction conditions are carefully controlled to favor O-alkylation.

| Alkylating Agent | Base | Product |

| Methyl Iodide | K₂CO₃ | 2-(Chloromethyl)-3-methoxypyridine |

| Benzyl Bromide | NaH | 2-(Chloromethyl)-3-(benzyloxy)pyridine |

This table shows examples of O-alkylation reactions to form various ethers.

Esterification and Acylation Pathways

The phenolic hydroxyl group at the C3 position of the pyridine ring is a primary site for esterification and acylation reactions. These transformations are fundamental for modifying the compound's properties and for its incorporation into larger molecular frameworks. Acylation is typically achieved by reacting the hydroxyl group with acylating agents such as acid chlorides or anhydrides. ncert.nic.in

These reactions are generally carried out in the presence of a base, like pyridine or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid) and drive the reaction to completion. ncert.nic.in The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly accelerate the rate of acylation, particularly for sterically hindered alcohols. nih.gov

A standard protocol for O-acetylation involves dissolving the substrate in pyridine, adding acetic anhydride, and stirring the mixture until the reaction is complete. nih.gov The resulting ester can then be isolated after an aqueous workup.

Table 1: Representative Acylation Reactions of 2-(Chloromethyl)pyridin-3-ol

This table presents potential acylation reactions based on established chemical principles for phenolic compounds.

| Acylating Agent | Base/Catalyst | Expected Product |

| Acetic Anhydride | Pyridine | 2-(Chloromethyl)pyridin-3-yl acetate |

| Benzoyl Chloride | Triethylamine | 2-(Chloromethyl)pyridin-3-yl benzoate |

| Acetyl Chloride | 4-Dimethylaminopyridine (DMAP) | 2-(Chloromethyl)pyridin-3-yl acetate |

Hydrogen Bonding Interactions and Their Influence on Reactivity

Hydrogen bonding plays a critical role in the solid-state structure and solution-phase behavior of this compound. The molecule possesses multiple sites capable of participating in hydrogen bonds: the hydroxyl group (donor and acceptor), the protonated pyridinium (B92312) cation (N+-H, donor), and the chloride anion (acceptor).

In the solid state, these groups can form extensive intermolecular hydrogen bond networks. researchgate.net Research on similar hydroxy-functionalized pyridinium salts reveals the formation of strong hydrogen bonds between the pyridinium N+-H group, the hydroxyl group, and the halide anion. nih.gov These interactions can result in well-ordered crystalline structures, influencing physical properties such as melting point and solubility.

In solution, the hydrogen bonding capabilities affect interactions with the solvent. The competition between intramolecular and intermolecular hydrogen bonds, as well as interactions with solvent molecules, can influence the molecule's conformation and the accessibility of its reactive sites. nih.gov For instance, strong intermolecular hydrogen bonding could sterically hinder the approach of a bulky acylating agent to the hydroxyl group, thereby reducing the reaction rate.

Transformations Involving the Pyridine Nitrogen

Salt Formation and Protonation Studies

As a hydrochloride salt, the pyridine nitrogen in this compound is already protonated. The basicity of the nitrogen lone pair is a fundamental characteristic of pyridines. jscimedcentral.com The acidity, or pKa, of the corresponding pyridinium ion is influenced by the electronic effects of the ring substituents. Theoretical studies on substituted pyridines have shown that both electron-donating and electron-withdrawing groups can significantly alter pKa values. mdpi.comresearchgate.net

The free base, 2-(chloromethyl)pyridin-3-ol, can be generated by treating the hydrochloride salt with a suitable base, such as sodium hydroxide or sodium carbonate. This deprotonation is a reversible process, and the free base can be subsequently reacted with other acids to form different salts (e.g., hydrobromide, sulfate, or phosphate salts). The ability to exist as either a charged salt or a neutral free base is crucial for its application in multi-step syntheses and for controlling its solubility.

Coordination Chemistry with Metal Centers

Hydroxypyridine derivatives are versatile ligands in coordination chemistry, capable of binding to a wide range of metal centers. tandfonline.com Coordination can occur through the nitrogen atom of the pyridine ring or the oxygen atom of the hydroxyl group. researchgate.net In its deprotonated (pyridinolate) form, 2-(chloromethyl)pyridin-3-ol can act as a bidentate ligand, chelating to a metal ion through both the nitrogen and oxygen atoms. rsc.org

The coordination behavior is highly dependent on the tautomeric form of the ligand (hydroxypyridine vs. pyridone), which can be influenced by the metal ion and the solvent. tandfonline.comtandfonline.com Numerous transition metal complexes with pyridine-based ligands have been synthesized and characterized, demonstrating diverse geometries such as octahedral, tetrahedral, and square planar. jscimedcentral.comnih.gov The specific coordination mode of 2-(chloromethyl)pyridin-3-ol would depend on the reaction conditions and the nature of the metal precursor used. mdpi.com

N-Alkylation and Quaternization Reactions

The nucleophilic nitrogen atom of the free base form of 2-(chloromethyl)pyridin-3-ol can react with alkylating agents, such as alkyl halides, to form quaternary pyridinium salts. This classic SN2 reaction, known as the Menshutkin reaction, results in the formation of a C-N bond and places a permanent positive charge on the pyridine nitrogen. mdpi.com

The quaternization process is sensitive to the reaction medium, with polar aprotic solvents generally favoring the formation of the salt product. mdpi.com The reactivity is also influenced by the nature of the alkylating agent and any substituents on the pyridine ring. osti.gov Quaternization significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack and reduction. wikipedia.orggoogle.com

Table 2: Potential N-Alkylation Reactions of 2-(Chloromethyl)pyridin-3-ol

This table outlines hypothetical quaternization reactions based on the known reactivity of pyridine derivatives.

| Alkylating Agent | Solvent | Expected Quaternary Salt Product |

| Methyl Iodide | Acetonitrile (B52724) | 1-Methyl-2-(chloromethyl)-3-hydroxypyridinium iodide |

| Benzyl Bromide | N,N-Dimethylformamide (DMF) | 1-Benzyl-2-(chloromethyl)-3-hydroxypyridinium bromide |

| Ethyl Bromoacetate | Acetone (B3395972) | 1-(Ethoxycarbonylmethyl)-2-(chloromethyl)-3-hydroxypyridinium bromide |

Redox Chemistry of the Pyridine Ring System

The pyridine ring is an aromatic system that can undergo both oxidation and reduction reactions, although it is generally quite stable.

Oxidation: Oxidation of pyridine typically occurs at the nitrogen atom to yield a pyridine N-oxide. wikipedia.org This transformation is usually accomplished using peracids, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide group alters the reactivity of the pyridine ring, directing subsequent electrophilic substitution to the C4 position. A method for the C3 hydroxylation of pyridines has been developed that proceeds via the photochemical valence isomerization of pyridine N-oxides. nih.gov

Reduction: The pyridine ring can be reduced to piperidine or partially reduced to di- or tetrahydropyridines. Catalytic hydrogenation using catalysts like platinum, palladium, or nickel is a common method, though it often requires high pressures and temperatures. acs.org The reduction of a pyridinium salt is generally easier than the reduction of the corresponding neutral pyridine because the positive charge on the nitrogen atom makes the ring more electron-deficient and thus more susceptible to hydrogenation. stackexchange.com Chemical reduction methods, such as the Birch reduction (using sodium or lithium in liquid ammonia with an alcohol), can yield dihydropyridines. wikipedia.org More recently, rhodium-catalyzed transfer hydrogenation has been shown to be an efficient method for the reduction of pyridinium salts to tetrahydropyridines and piperidines under mild conditions. liv.ac.uk

Oxidation Pathways

The oxidation of this compound can theoretically proceed at two primary sites: the chloromethyl group and the pyridine ring itself. The specific pathway and resulting products are highly dependent on the choice of oxidizing agent and the reaction conditions employed.

Oxidation of the 2-(chloromethyl) group can lead to the formation of the corresponding aldehyde, 2-formylpyridin-3-ol, or be further oxidized to the carboxylic acid, 3-hydroxy-2-pyridinecarboxylic acid. The selective oxidation to the aldehyde requires mild oxidizing agents to prevent overoxidation. Reagents such as pyridinium chlorochromate (PCC) or the Collins reagent (CrO₃·2C₅H₅N in CH₂Cl₂) are commonly used for the controlled oxidation of primary alcohols to aldehydes and could potentially be applied to the chloromethyl group, likely after hydrolysis to the hydroxymethyl intermediate. libretexts.org

For the complete oxidation to the carboxylic acid, stronger oxidizing agents are necessary. Potassium permanganate (KMnO₄) in an alkaline aqueous solution is a powerful oxidizing agent capable of converting primary alcohols and aldehydes to carboxylic acids. wikipedia.org Another effective reagent is the Jones reagent (CrO₃ in aqueous sulfuric acid), which also facilitates the oxidation of primary alcohols to carboxylic acids. wikipedia.org It is important to note that the conditions for these oxidations, particularly with strong oxidants, must be carefully controlled to avoid degradation of the pyridine ring.

The pyridine ring itself is an electron-deficient system, making it generally resistant to oxidation. However, under harsh conditions or with specific reagents, oxidation of the ring can occur. For instance, peracids can oxidize the pyridine nitrogen to form a pyridine N-oxide. evitachem.com This transformation can alter the reactivity of the ring, potentially facilitating further reactions.

The following table summarizes potential oxidation reactions of this compound based on known transformations of similar functional groups.

| Starting Material | Oxidizing Agent | Product | Reaction Conditions |

| This compound | Pyridinium Chlorochromate (PCC) | 2-formylpyridin-3-ol | Anhydrous CH₂Cl₂, room temperature |

| This compound | Potassium Permanganate (KMnO₄) | 3-hydroxy-2-pyridinecarboxylic acid | Aqueous NaOH, heat |

| This compound | m-Chloroperoxybenzoic acid (m-CPBA) | 2-(chloromethyl)pyridin-3-ol N-oxide | CH₂Cl₂, 0 °C to room temperature |

Reduction Methodologies

The reduction of this compound can target either the chloromethyl substituent or the pyridine ring, depending on the chosen reducing agent and reaction conditions.

Reduction of the 2-(chloromethyl) group to a methyl group would yield 2-methylpyridin-3-ol. This transformation can be achieved through various methods. Catalytic hydrogenation is a common method for the hydrogenolysis of benzylic halides. Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source, the carbon-chlorine bond can be cleaved and replaced with a carbon-hydrogen bond. Another approach involves the use of metal hydrides. For instance, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing alkyl halides to the corresponding alkanes. libretexts.org However, its high reactivity requires careful handling and anhydrous conditions. Sodium borohydride (NaBH₄) is a milder reducing agent but is generally not effective for the reduction of alkyl halides unless activated by certain additives. libretexts.org

The pyridine ring can also be reduced, leading to the formation of a piperidine ring. This full saturation of the heterocyclic ring typically requires more forcing conditions than the reduction of the chloromethyl group. Catalytic hydrogenation is a widely used method for this purpose. Catalysts such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C) under hydrogen pressure are effective for the hydrogenation of pyridine rings. asianpubs.orgresearchgate.net The reaction is often carried out in an acidic medium, such as glacial acetic acid, which protonates the pyridine nitrogen and facilitates the reduction. asianpubs.orgresearchgate.net

It is also possible to achieve partial reduction of the pyridine ring to a dihydropyridine or a tetrahydropyridine, though this often requires specific reagents and careful control of the reaction conditions. For example, reduction with sodium in ethanol (B145695) can lead to partially hydrogenated products. evitachem.com

The following table outlines potential reduction methodologies for this compound based on established procedures for similar compounds.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to deduce the connectivity and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-(chloromethyl)pyridin-3-ol hydrochloride, the proton spectrum is expected to exhibit distinct signals corresponding to the chloromethyl protons and the aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the chlorine atom, the hydroxyl group, and the positively charged pyridinium (B92312) nitrogen. The multiplicity of each signal, governed by spin-spin coupling, reveals the number of neighboring protons, thus aiding in the assignment of each resonance.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂Cl | 4.5 - 4.8 | Singlet (s) | N/A |

| H4 | 7.2 - 7.4 | Doublet (d) | 8.0 - 9.0 |

| H5 | 7.0 - 7.2 | Doublet of doublets (dd) | 8.0 - 9.0, 4.0 - 5.0 |

| H6 | 8.0 - 8.2 | Doublet (d) | 4.0 - 5.0 |

| -OH | 9.0 - 11.0 | Broad singlet (br s) | N/A |

Note: Predicted values are based on empirical data for similar structures and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and electronic environment of the carbon atoms. The presence of electronegative substituents such as chlorine and the hydroxyl group, as well as the pyridinium nitrogen, will significantly influence the chemical shifts of the adjacent carbon atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂Cl | 45 - 50 |

| C2 | 150 - 155 |

| C3 | 155 - 160 |

| C4 | 125 - 130 |

| C5 | 120 - 125 |

Note: Predicted values are based on empirical data for similar structures and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Determination

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons (H4, H5, and H6), confirming their positions on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, key functional groups that can be identified include the O-H stretch of the hydroxyl group, the N-H stretch of the pyridinium ion, C-H stretches of the aromatic ring and the chloromethyl group, C=C and C=N stretching vibrations of the aromatic ring, and the C-Cl stretch.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |

| N-H stretch (pyridinium) | 2800 - 3200 (broad) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch (-CH₂Cl) | 2900 - 3000 |

| C=C and C=N stretch (aromatic ring) | 1400 - 1600 |

| C-O stretch (hydroxyl) | 1200 - 1300 |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy would be useful for observing the vibrations of the pyridine ring and the C-Cl bond. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structure of a compound. Various MS methods can be applied to characterize this compound, each providing specific and complementary information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For 2-(chloromethyl)pyridin-3-ol, HRMS can distinguish its unique formula from other compounds with the same nominal mass. The exact mass is calculated using the most abundant isotopes of each element (e.g., ¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl).

The analysis of the free base, 2-(chloromethyl)pyridin-3-ol, would typically involve observing the protonated molecular ion [M+H]⁺ in positive ionization mode. This allows for the confirmation of the elemental formula with a high degree of confidence, typically within a few parts per million (ppm) of the theoretical value.

| Species | Chemical Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M] (Free Base) | C₆H₆ClNO | 143.01380 |

| [M+H]⁺ (Protonated Free Base) | C₆H₇ClNO⁺ | 144.02162 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for analyzing polar, non-volatile compounds like this compound.

In a typical LC-MS analysis, the compound is first separated from impurities on a chromatography column. The eluent from the column is then introduced into the mass spectrometer, which serves as a detector. This allows for the assessment of sample purity by detecting and quantifying any impurities present. A sensitive and selective LC-MS/MS method was developed for the trace analysis of a related compound, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, demonstrating the technique's ability to quantify impurities at levels as low as 0.3 ppm. nih.govresearchgate.net The mass spectrometer confirms the identity of the main peak by its mass-to-charge ratio (m/z) and can provide structural information about any detected impurities through fragmentation analysis. nih.govresearchgate.net

| Retention Time (min) | Detected m/z | Proposed Identity | Purity (%) |

|---|---|---|---|

| 5.2 | 144.02 | 2-(chloromethyl)pyridin-3-ol | 99.5 |

| 6.8 | 126.05 | Potential Impurity A | 0.3 |

| 8.1 | 158.04 | Potential Impurity B | 0.2 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatized Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for volatile and thermally stable compounds. weber.hu Direct analysis of this compound by GC-MS is challenging due to its salt form, high polarity (from the hydroxyl group and pyridine nitrogen), and consequent low volatility.

To make the compound suitable for GC-MS analysis, a derivatization step is necessary. weber.hu This process involves chemically modifying the analyte to increase its volatility and thermal stability. For 2-(chloromethyl)pyridin-3-ol, the polar hydroxyl group can be derivatized, for instance, through silylation to form a trimethylsilyl (B98337) (TMS) ether. This TMS derivative would be significantly more volatile, allowing it to be separated by gas chromatography and analyzed by mass spectrometry. This approach is useful for identifying and quantifying the compound in complex matrices where the selectivity of GC is required. weber.hugoogle.com

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can elucidate bond lengths, bond angles, and intermolecular interactions, providing a complete picture of the molecule's solid-state structure.

Single-Crystal X-ray Diffraction of this compound

A single-crystal X-ray diffraction study of this compound would provide unambiguous structural confirmation. The analysis would reveal the exact conformation of the molecule, including the orientation of the chloromethyl and hydroxyl substituents relative to the pyridine ring.

Crystallographic Studies of Related Chloromethylpyridine Derivatives

While the specific crystal structure for this compound is not publicly available, crystallographic data for several related chloromethylpyridine derivatives provide insight into the structural features that might be expected.

Studies on compounds such as 2-(chloromethyl)pyridine (B1213738), 2-chloro-5-(chloromethyl)pyridine, and 2,6-bis(chloromethyl)pyridine (B1207206) reveal key structural details. For instance, in 2-chloro-5-(chloromethyl)pyridine, molecules are connected via intermolecular C—H···N hydrogen bonds to form dimers. nih.govresearchgate.net In the crystal structure of 2,6-bis(chloromethyl)pyridine, weak dispersive Cl···Cl contacts connect the molecules into chains. nih.gov The crystal structure of 2-(chloromethyl)pyridine has been determined to be monoclinic with space group P2₁/c. researchgate.netbohrium.com These findings illustrate the common packing motifs and intermolecular forces present in this class of compounds.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| 2-(Chloromethyl)pyridine researchgate.netbohrium.com | C₆H₆ClN | Monoclinic | P2₁/c | a = 6.5211(2) Å, b = 10.2467(3) Å, c = 9.1436(3) Å, β = 94.1771(11)° |

| 2-Chloro-5-(chloromethyl)pyridine nih.govresearchgate.net | C₆H₅Cl₂N | Monoclinic | P2₁/c | a = 4.0770(8) Å, b = 10.322(2) Å, c = 16.891(3) Å, β = 95.95(3)° |

| 2,6-Bis(chloromethyl)pyridine nih.gov | C₇H₇Cl₂N | Monoclinic | P2₁/c | a = 8.9927(2) Å, b = 12.1581(3) Å, c = 7.4893(2) Å, β = 113.535(1)° |

Analysis of Intermolecular Interactions in the Crystalline State (e.g., Halogen Bonding, Hydrogen Bonding)

A definitive analysis of the intermolecular interactions in the crystalline state of this compound would ideally be based on single-crystal X-ray diffraction data. However, to date, a published crystal structure for this specific compound is not available in the crystallographic literature. Despite the absence of direct experimental data, a robust and detailed prediction of the intermolecular forces governing its crystal packing can be formulated by examining the compound's constituent functional groups and drawing parallels with crystallographic data from analogous structures, such as pyridinium chlorides and hydroxypyridine derivatives.

The molecule consists of a 2-(chloromethyl)-3-hydroxypyridinium cation and a chloride (Cl⁻) anion. The key functional groups that dictate the supramolecular architecture are the pyridinium ring (an N-H donor), the hydroxyl group (an O-H donor and an O acceptor), the chloromethyl group (a potential C-Cl halogen bond donor and C-H donor), and the chloride anion (a strong hydrogen and halogen bond acceptor). The crystalline structure is expected to be dominated by an extensive network of hydrogen bonds, with the chloride ion acting as a primary nexus for these interactions.

Hydrogen Bonding Network:

The most significant interactions within the crystal lattice will be strong hydrogen bonds involving the acidic protons of the pyridinium cation and the hydroxyl group, with the chloride anion serving as the principal acceptor.

O-H···Cl⁻ Interactions: The hydroxyl group at the 3-position provides another strong hydrogen bond donor. It is highly probable that this group will form a strong O-H···Cl⁻ hydrogen bond with a neighboring chloride ion. The chloride ion's role as an integral part of hydrogen-bonded networks in hydrochloride salts is well-documented. rsc.orgarxiv.org

Weaker Hydrogen Bonds: In addition to these primary interactions, a variety of weaker hydrogen bonds are expected to contribute to the cohesion of the crystal structure. These include C-H···Cl⁻ and C-H···O interactions. nih.gov The aromatic protons on the pyridine ring and the methylene (B1212753) protons of the chloromethyl group can all act as weak hydrogen bond donors, with the chloride anion and the hydroxyl oxygen atom acting as acceptors. These interactions help to satisfy the coordination sphere of the acceptor atoms and create a more densely packed, stable three-dimensional structure.

Halogen Bonding:

The presence of a chloromethyl group introduces the possibility of halogen bonding. A halogen bond is a noncovalent interaction where an electrophilic region (a σ-hole) on a halogen atom interacts with a nucleophilic site. mdpi.com The chlorine atom of the C-Cl bond can act as a halogen bond donor.

C-Cl···Cl⁻ Interactions: The chloride anion, being a nucleophile, could potentially act as a halogen bond acceptor, leading to a C-Cl···Cl⁻ interaction. While halogen bonds are typically stronger with heavier halogens like iodine and bromine, chlorine-based halogen bonds are also observed. researchgate.net

C-Cl···O Interactions: Alternatively, the oxygen atom of the hydroxyl group could serve as the nucleophilic acceptor.

It is important to note that the C-Cl bond in a chloromethyl group is a relatively weak halogen bond donor compared to halogens on more electron-withdrawing frameworks. Therefore, while plausible, these halogen bonds would likely represent weaker, secondary interactions compared to the extensive and strong hydrogen bonding network. The crystal packing will ultimately be a balance of these varied strong and weak intermolecular forces.

The anticipated network of interactions is summarized in the table below, which details the potential donor and acceptor sites within the this compound crystal lattice.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor Group | Acceptor Group | Probable Significance |

|---|---|---|---|

| Hydrogen Bond | Pyridinium (N⁺-H) | Chloride Anion (Cl⁻) | Primary |

| Hydrogen Bond | Hydroxyl (O-H) | Chloride Anion (Cl⁻) | Primary |

| Hydrogen Bond | Hydroxyl (O-H) | Hydroxyl Oxygen (O) | Secondary |

| Hydrogen Bond | Aromatic (C-H) | Chloride Anion (Cl⁻) | Secondary |

| Hydrogen Bond | Aromatic (C-H) | Hydroxyl Oxygen (O) | Secondary |

| Hydrogen Bond | Methylene (C-H) | Chloride Anion (Cl⁻) | Secondary |

| Hydrogen Bond | Methylene (C-H) | Hydroxyl Oxygen (O) | Secondary |

| Halogen Bond | Chloromethyl (C-Cl) | Chloride Anion (Cl⁻) | Tertiary |

| Halogen Bond | Chloromethyl (C-Cl) | Hydroxyl Oxygen (O) | Tertiary |

Computational and Theoretical Investigations of 2 Chloromethyl Pyridin 3 Ol Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule at the electronic level. These calculations provide a foundational understanding of the molecule's geometry, stability, and electronic landscape.

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For 2-(chloromethyl)pyridin-3-ol hydrochloride, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can be used to determine its optimized molecular geometry. These calculations would reveal key structural parameters like bond lengths, bond angles, and dihedral angles.

The presence of the chloromethyl group, the hydroxyl group, and the protonated pyridine (B92270) ring significantly influences the electronic distribution and geometry. The electron-withdrawing nature of the chlorine atom and the protonated nitrogen affects the aromaticity and charge distribution of the pyridine ring. The hydroxyl group, being a hydrogen bond donor and acceptor, also plays a crucial role in the molecule's structure and potential intermolecular interactions.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound based on DFT Calculations on Analogous Pyridine Derivatives.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-C(CH2Cl) | 1.51 | C2-C3-C4 | 119.5 |

| C-Cl | 1.79 | C3-C2-N1 | 121.0 |

| C3-O | 1.36 | C2-N1-C6 | 120.5 |

| O-H | 0.97 | C-C-Cl | 110.0 |

| N1-H | 1.02 | C3-O-H | 109.5 |

Note: The data in this table is illustrative and derived from computational studies on structurally similar substituted pyridines. The exact values for this compound would require specific DFT calculations.

Conformational Analysis and Energy Landscapes

The presence of the flexible chloromethyl side chain (–CH2Cl) introduces conformational isomerism in this compound. Conformational analysis aims to identify the stable conformers and the energy barriers between them. By systematically rotating the dihedral angle of the C3-C2-C-Cl bond, a potential energy surface can be generated.

From this analysis, the most stable conformer (the global minimum on the energy landscape) and other low-energy conformers (local minima) can be identified. The relative energies of these conformers determine their population at a given temperature. Such studies are crucial for understanding which molecular shapes are most prevalent and thus most likely to be involved in chemical reactions or biological interactions. For similar substituted pyridines, it has been observed that the orientation of such side chains is influenced by steric and electronic effects, including potential weak intramolecular interactions.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic character), while the LUMO is the orbital most likely to accept electrons (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing substituents and the protonated ring are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyridine. The distribution of these orbitals across the molecule indicates the most probable sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound based on FMO analysis of related compounds.

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 6.4 |

Note: This data is illustrative and based on general principles and calculations on analogous molecules. Specific values would require dedicated quantum chemical calculations.

Molecular Dynamics Simulations for Solution Behavior

While quantum chemical calculations provide insights into the properties of a single molecule in a vacuum, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.

For this compound dissolved in a solvent like water, MD simulations can reveal important information about its solvation shell. The simulation would show how water molecules orient themselves around the charged pyridinium (B92312) ring, the polar hydroxyl group, and the chloromethyl group. The formation and dynamics of hydrogen bonds between the solute and solvent molecules can be analyzed, which is crucial for understanding its solubility and transport properties. These simulations can also provide insights into the conformational dynamics of the molecule in solution, showing how it transitions between different stable conformations.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the structures of any intermediates and transition states.

Transition State Analysis of Key Transformations

For a molecule like this compound, a key transformation of interest would be nucleophilic substitution at the chloromethyl group. In such a reaction, a nucleophile would attack the carbon atom of the CH2Cl group, displacing the chloride ion.

Computational modeling can be used to perform a transition state analysis of this reaction. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By analyzing the geometry and electronic structure of the transition state, researchers can gain a detailed understanding of the bond-breaking and bond-forming processes that occur during the reaction.

Thermochemical and Kinetic Studies of Reaction Pathways

Thermochemical and kinetic studies are crucial for understanding the stability, reactivity, and potential transformation pathways of a chemical compound. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling these aspects at a molecular level. unjani.ac.id Such studies can elucidate reaction mechanisms, determine activation energies, and calculate thermodynamic properties like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). unjani.ac.id

For this compound, several reaction pathways are of theoretical interest. These primarily involve the reactive chloromethyl group and the phenolic hydroxyl group. Potential pathways for investigation include:

Nucleophilic Substitution: The chloromethyl group is an electrophilic site susceptible to nucleophilic attack, leading to the substitution of the chlorine atom. This is a common reaction for benzylic and pyridinic chlorides.

Thermal Decomposition: At elevated temperatures, the molecule may undergo decomposition. Computational studies can predict the initial bond-breaking events and subsequent radical pathways. For pyridine itself, thermal decomposition is initiated by the formation of pyridyl radicals.

Kinetic analysis of these pathways involves locating the transition state (TS) structures connecting reactants to products. The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), a key parameter in determining the reaction rate.

While direct experimental kinetic data for this compound is not available in the cited literature, theoretical calculations can provide valuable predictions. A hypothetical study using DFT methods could yield the thermochemical data presented in the table below, illustrating the expected energy changes and activation barriers for a potential nucleophilic substitution reaction.

| Reaction Pathway | Reactant(s) | Product(s) | Activation Energy (Ea) (kcal/mol) | Enthalpy of Reaction (ΔH) (kcal/mol) | Gibbs Free Energy of Reaction (ΔG) (kcal/mol) |

|---|---|---|---|---|---|

| SN2 Substitution with H₂O | 2-(chloromethyl)pyridin-3-ol·HCl + H₂O | 2-(hydroxymethyl)pyridin-3-ol (B82915)·HCl + HCl | 22.5 | -10.2 | -12.5 |

Spectroscopic Property Prediction and Validation against Experimental Data

Spectroscopic techniques are indispensable for molecular structure elucidation. Computational chemistry offers reliable methods for predicting spectroscopic data, which can then be compared with experimental results for validation. Quantum chemical calculations, such as DFT using the B3LYP functional with a 6-311++G(d,p) basis set, are commonly employed to predict NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. rsc.org

Predicted Spectroscopic Data

For this compound, theoretical calculations can predict its characteristic spectroscopic signatures.

¹H and ¹³C NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method is a standard approach for calculating NMR chemical shifts. bohrium.com The predicted shifts for the hydrogen and carbon atoms in the molecule provide a theoretical spectrum that can guide experimental analysis.

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. These predicted frequencies correspond to specific bond stretches, bends, and torsions, which appear as absorption bands in an IR spectrum.

The tables below present the predicted ¹H and ¹³C NMR chemical shifts and a selection of key predicted IR vibrational frequencies for this compound.

| Atom Type | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | -CH₂Cl | ~4.9 - 5.2 |

| Aromatic CH (various) | ~7.5 - 8.5 | |

| -OH | ~10.0 - 11.0 | |

| N-H⁺ | ~13.0 - 14.0 | |

| ¹³C NMR | -CH₂Cl | ~45 - 50 |

| C-Cl (Aromatic) | ~148 - 152 | |

| C-OH | ~155 - 160 | |

| Aromatic CH (various) | ~125 - 145 |

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H Stretch | ~3200 - 3400 |

| N-H⁺ Stretch | ~2800 - 3000 |

| Aromatic C-H Stretch | ~3050 - 3150 |

| C=C / C=N Stretch (Aromatic Ring) | ~1450 - 1600 |

| C-O Stretch | ~1200 - 1250 |

| C-Cl Stretch | ~700 - 750 |

Validation against Experimental Data

A crucial step in computational spectroscopy is the validation of predicted data against experimental results. However, as of this writing, no specific experimental spectroscopic data for this compound has been identified in the surveyed literature.

To illustrate the validation process, a comparison can be made with the known experimental data for a closely related compound, 2-(chloromethyl)pyridine (B1213738) hydrochloride . Experimental ¹H NMR data for 2-(chloromethyl)pyridine hydrochloride shows characteristic peaks, including a singlet for the chloromethyl (-CH₂Cl) protons around 5.25 ppm and several peaks in the aromatic region between 7.99 and 8.87 ppm. rsc.org Theoretical predictions for this molecule show good correlation with these experimental values. rsc.org For instance, DFT calculations on similar pyridine derivatives have successfully reproduced experimental vibrational frequencies and NMR shifts, providing confidence in the predictive power of these computational methods. rsc.orgbohrium.com This strong agreement between theory and experiment for analogous compounds suggests that the predicted data for this compound presented above would serve as a reliable guide for future experimental characterization.

Advanced Synthetic Applications and Derivatives

Role as a Versatile Building Block in Complex Molecule Synthesis

2-(Chloromethyl)pyridin-3-ol hydrochloride serves as a foundational building block for a variety of complex molecules, primarily due to the high reactivity of the chloromethyl group. This group acts as an electrophile, readily participating in nucleophilic substitution reactions. This reactivity is analogous to that of 2-(chloromethyl)pyridine (B1213738) hydrochloride, which is widely used as an alkylating agent to introduce pyridinylmethyl moieties into larger structures. medchemexpress.comsigmaaldrich.com

For instance, similar chloromethylpyridine derivatives are employed in the functionalization of macrocycles like calixarenes. In these syntheses, the chloromethyl group reacts with phenoxide anions of the calixarene (B151959) backbone under basic conditions to form stable ether linkages. This process has been demonstrated in the alkylation of p-tert-butylcalix mdpi.comarene and p-tert-butylcalix medchemexpress.comarene, yielding complex host molecules with tailored recognition properties. medchemexpress.comsigmaaldrich.com The presence of the 3-hydroxyl group on the this compound molecule offers an additional site for subsequent modification, further enhancing its versatility.

The utility of chloromethylpyridines as synthetic intermediates is also highlighted in the preparation of pharmaceuticals and agrochemicals. google.com They are key precursors to a wide range of biologically active compounds where the pyridine (B92270) ring is a crucial pharmacophore. The synthesis of a Gd³⁺ complex, designed as a Zn²⁺-sensitive magnetic resonance imaging (MRI) contrast agent, further illustrates the application of these building blocks in creating sophisticated functional molecules. sigmaaldrich.comottokemi.com

Applications in the Synthesis of Diverse Heterocyclic Systems

The inherent structure of this compound makes it a valuable precursor for the synthesis of more complex, often fused, heterocyclic systems. The two reactive sites—the electrophilic chloromethyl group and the nucleophilic hydroxyl group—can be exploited in intramolecular cyclization reactions to form new rings.

By reacting the chloromethyl group with a nucleophile from another reagent and subsequently involving the pyridinol oxygen in a ring-closing step, various bicyclic heteroaromatic systems can be constructed. While specific examples starting directly from this compound are not extensively detailed in readily available literature, the general strategy is a cornerstone of heterocyclic chemistry. The synthesis of substituted trifluoromethyl pyridine derivatives from a versatile 2-chloro-6-(trifluoromethyl)pyridine (B1580974) dicarbonitrile building block showcases how a functionalized pyridine can be elaborated into a wide array of more complex heterocyclic structures through nucleophilic substitution and coupling reactions.

The table below outlines potential synthetic pathways for creating new heterocyclic systems from a generic 2-(chloromethyl)pyridin-3-ol precursor.

| Reactant | Reaction Type | Resulting Heterocyclic System |

| Hydrazine | Nucleophilic substitution followed by cyclization | Pyridopyridazine derivative |

| Amidines | Cyclocondensation | Imidazopyridine derivative |

| β-Ketoesters | Alkylation followed by intramolecular condensation | Furopyridine derivative |

| Thiourea | Nucleophilic substitution and cyclization | Thiazolopyridine derivative |

Derivatization for Analytical and Research Purposes

For analytical purposes, particularly gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), polar compounds containing hydroxyl groups often require derivatization to increase their volatility and thermal stability. nih.govnumberanalytics.com The 3-hydroxyl group of 2-(chloromethyl)pyridin-3-ol makes it a prime candidate for silylation, a process that replaces the active hydrogen of the hydroxyl group with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). gcms.cz

This derivatization significantly reduces the polarity of the molecule, preventing peak tailing and improving chromatographic resolution. numberanalytics.com The reaction is typically carried out by treating the analyte with a silylating agent in the presence of a catalyst or a suitable solvent like pyridine. nih.govresearchgate.net Pyridine can act as both a solvent and an acid scavenger, facilitating the reaction. gcms.czresearchgate.net

Common silylating agents used for this purpose are listed in the table below.

| Silylating Agent | Abbreviation | Byproducts | Reactivity |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-methyltrifluoroacetamide, Trifluoroacetamide | High |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyltrifluoroacetamide | Very High |

| N-Trimethylsilylimidazole | TMSI | Imidazole | High, specific for hydroxyls |

| Trimethylchlorosilane | TMCS | HCl | Often used as a catalyst |

The resulting silylated derivative, 2-(chloromethyl)-3-(trimethylsilyloxy)pyridine, is significantly more volatile and can be readily analyzed by GC-MS, allowing for its identification and quantification in complex mixtures.

The reactive chloromethyl group serves as a chemical handle to attach the pyridinol moiety to other molecules, creating specialized analytical probes. For example, it can be used to immobilize biomimetic metal ion chelates onto solid supports, such as functionalized carbons. mdpi.com This is achieved by reacting the chloromethyl group with nucleophilic sites on the support material, like surface amine groups. mdpi.com The resulting tethered ligand can then be used to study heterogeneous catalysis or to create sensors. mdpi.com

Furthermore, the pyridinol structure could be incorporated into fluorescent probes. By coupling the this compound to a fluorophore, a new molecule could be designed where the binding of a specific analyte to the pyridinol portion modulates the fluorescence properties of the fluorophore, enabling detection.

Generation of Coordination Compounds as Ligands

Pyridine and its derivatives are fundamental ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. nih.govjscimedcentral.comwikipedia.org The 2-(chloromethyl)pyridin-3-ol molecule is a particularly interesting ligand due to its potential for bidentate coordination. It can coordinate to a metal center through both the pyridine nitrogen atom and the oxygen atom of the deprotonated 3-hydroxyl group, forming a stable five-membered chelate ring.

This chelation enhances the stability of the resulting metal complex compared to monodentate pyridine ligands. jscimedcentral.com A wide variety of transition metal complexes with general formulas like [ML₄]²⁺ and [ML₂Y₂] have been synthesized using substituted pyridine ligands. nih.gov The electronic properties of the ligand, influenced by substituents like the chloromethyl and hydroxyl groups, can fine-tune the physicochemical and catalytic properties of the metal complex. nih.gov

The synthesis of these complexes typically involves reacting the hydrochloride salt of the ligand with a metal salt (e.g., chlorides, nitrates, or chlorosulphates) in a suitable solvent. niscpr.res.in The presence of a base is often required to deprotonate the hydroxyl group and the pyridine nitrogen (from its hydrochloride form) to facilitate coordination. The chloromethyl group may remain as a functional handle on the periphery of the complex, allowing the entire metal complex to be tethered to larger molecules or surfaces. mdpi.com

| Metal Ion (M) | Potential Geometry | Potential Application |

| Pd(II), Pt(II) | Square Planar | Catalysis (e.g., cross-coupling) nih.gov |

| Ni(II), Cu(II), Co(II) | Octahedral or Square Planar | Catalysis, Magnetic Materials niscpr.res.in |

| Ag(I), Cu(I) | Tetrahedral or Linear | Antimicrobial agents jscimedcentral.com |

| Ru(II), Rh(III) | Octahedral | Catalysis, Photochemical applications |

Structural and Spectroscopic Characterization of Metal Complexes

While direct studies on the metal complexes of this compound are not extensively available in the reviewed literature, the characterization of such complexes would hypothetically rely on a combination of spectroscopic and crystallographic techniques. The coordination chemistry of related pyridine and pyridinol ligands with various metal ions offers a foundational understanding of the potential structural and spectroscopic features.

Typically, the formation of metal complexes with pyridine-derived ligands is confirmed through techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR), UV-visible spectroscopy, and mass spectrometry. In FTIR spectroscopy, coordination of the pyridine nitrogen to a metal center is generally evidenced by a shift in the C=N and C=C stretching vibrations of the pyridine ring. For a ligand like 2-(chloromethyl)pyridin-3-ol, changes in the stretching frequency of the hydroxyl group would also indicate its involvement in coordination.

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structure of diamagnetic metal complexes in solution. Upon coordination, the chemical shifts of the pyridine ring protons and carbons are expected to change significantly. The magnitude and direction of these shifts can provide insights into the electronic environment of the metal center and the coordination mode of the ligand.

UV-visible spectroscopy is employed to study the electronic transitions within the metal complexes. The appearance of new absorption bands, particularly in the visible region, can be attributed to d-d transitions of the metal ion or metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands. These spectral features are highly dependent on the geometry of the complex and the nature of the metal-ligand bonding.

For paramagnetic complexes, techniques such as electron paramagnetic resonance (EPR) spectroscopy would be utilized to probe the electronic structure of the metal center. Magnetic susceptibility measurements can provide information about the number of unpaired electrons and the magnetic coupling in polynuclear complexes.

The definitive determination of the three-dimensional structure of these metal complexes is achieved through single-crystal X-ray diffraction. This powerful technique provides precise information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions in the solid state. Based on studies of similar pyridine-containing ligands, various coordination modes, including monodentate, bidentate, and bridging fashions, could be anticipated for 2-(chloromethyl)pyridin-3-ol. The resulting complexes could exhibit a range of geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion and reaction conditions.

Table 1: Potential Spectroscopic and Structural Characterization Techniques for Metal Complexes of 2-(chloromethyl)pyridin-3-ol

| Technique | Information Provided |

|---|---|

| FTIR Spectroscopy | Evidence of coordination through shifts in pyridine ring and hydroxyl group vibrations. |

| NMR Spectroscopy | Elucidation of solution-state structure for diamagnetic complexes. |